molecular formula C10H22O B12776881 (3S)-3-ethoxy-2-methylheptane

(3S)-3-ethoxy-2-methylheptane

Cat. No.: B12776881
M. Wt: 158.28 g/mol
InChI Key: SHOABYXXWTXNAJ-JTQLQIEISA-N
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Description

(3S)-3-ethoxy-2-methylheptane is a branched ether with the molecular formula C₁₀H₂₂O. Its structure features a heptane backbone substituted with an ethoxy group (-OCH₂CH₃) at the third carbon and a methyl group (-CH₃) at the second carbon, with stereochemical specificity at the third carbon (S-configuration). Its physicochemical properties, such as boiling point, solubility, and reactivity, are influenced by the spatial arrangement of substituents and the electron-donating ethoxy group.

Properties

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

(3S)-3-ethoxy-2-methylheptane

InChI

InChI=1S/C10H22O/c1-5-7-8-10(9(3)4)11-6-2/h9-10H,5-8H2,1-4H3/t10-/m0/s1

InChI Key

SHOABYXXWTXNAJ-JTQLQIEISA-N

Isomeric SMILES

CCCC[C@@H](C(C)C)OCC

Canonical SMILES

CCCCC(C(C)C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-ethoxy-2-methylheptane typically involves the alkylation of a suitable precursor. One common method is the reaction of 3-ethoxyheptane with a methylating agent under controlled conditions to ensure the correct stereochemistry. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the precursor, followed by the addition of a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of (3S)-3-ethoxy-2-methylheptane may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to maintain consistent reaction conditions and yield. The choice of catalyst and reaction parameters is crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-ethoxy-2-methylheptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with a suitable nucleophile.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted heptane derivatives.

Scientific Research Applications

(3S)-3-ethoxy-2-methylheptane has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-ethoxy-2-methylheptane involves its interaction with specific molecular targets. The ethoxy and methyl groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The pathways involved may include modulation of enzymatic activity or receptor signaling, depending on the context of its application.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares (3S)-3-ethoxy-2-methylheptane with structurally related compounds, focusing on molecular features and functional groups:

Compound Name Molecular Formula Functional Groups Key Structural Features
(3S)-3-ethoxy-2-methylheptane C₁₀H₂₂O Ether (-O-), methyl, ethoxy Branched alkane, chiral center (C3-S)
3-Methyleneheptane C₈H₁₆ Alkene (C=C) Linear alkene at C3
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate C₉H₁₆F₃NO₂ Ester (-COO-), amine, trifluoroethyl Branched ester, chiral center (C2-S)
1-(Methylamino)cyclobutanecarboxylate C₇H₁₂NO₂ Cyclobutane, ester, methylamine Cyclic structure, strained ring

Key Observations :

  • Stereochemical Complexity: The S-configuration at C3 distinguishes it from non-chiral analogs, impacting its interaction with enzymes or chiral catalysts.
  • Branching vs. Cyclic Structures : Linear or cyclic analogs (e.g., cyclobutanecarboxylates ) exhibit distinct steric and electronic profiles compared to branched ethers.

Physicochemical Properties

Substituent electronegativity and steric effects significantly influence properties like boiling point, solubility, and NMR chemical shifts:

Property (3S)-3-ethoxy-2-methylheptane 3-Methyleneheptane Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
Boiling Point (estimated) ~180–190°C ~120–130°C ~200–210°C
Solubility Low in water, high in organics Insoluble in water Moderate in polar aprotic solvents
NMR Chemical Shifts* C3-H: δ 3.4–3.6 ppm C3-H: δ 5.2–5.5 ppm Trifluoroethyl protons: δ 3.8–4.1 ppm

*NMR shifts are influenced by neighboring substituents. For example, the ethoxy group in (3S)-3-ethoxy-2-methylheptane deshields adjacent protons (C2 and C4), similar to sulfation effects observed in hexasaccharides .

Research Implications

  • Chiral Applications : The S-configuration of (3S)-3-ethoxy-2-methylheptane makes it valuable for asymmetric synthesis.
  • Structure-Activity Relationships : Electronegative substituents (e.g., ethoxy vs. trifluoroethyl ) modulate reactivity and intermolecular interactions.

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